molecular formula C9H3F17O B1297880 1H,1H-Perfluoro-1-nonanol CAS No. 423-56-3

1H,1H-Perfluoro-1-nonanol

Cat. No. B1297880
CAS RN: 423-56-3
M. Wt: 450.09 g/mol
InChI Key: BSXJTDJJVULBTQ-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-1-nonanol is a chemical compound with the molecular formula C9H3F17O . It is insoluble in water .


Molecular Structure Analysis

The molecular structure of 1H,1H-Perfluoro-1-nonanol consists of a nonanol backbone where all the hydrogen atoms attached to the carbon atoms have been replaced by fluorine atoms .


Chemical Reactions Analysis

1H,1H-Perfluoro-1-nonanol is used in the production of other chemicals. For example, it is used to produce Trifluoro-methanesulfonic acid 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-nonyl ester .


Physical And Chemical Properties Analysis

1H,1H-Perfluoro-1-nonanol has a molar mass of 450.09 g/mol. It has a density of 1.6660 (estimate), a melting point of 66-69 °C (lit.), a boiling point of 176 °C/740 mmHg (lit.), and a flashing point of 176°C . It is insoluble in water .

Scientific Research Applications

Synthesis of Fluorinated Compounds

1H,1H-Perfluoro-1-nonanol: is utilized as a precursor in the synthesis of various fluorinated compounds. For instance, it is instrumental in producing esters like heptadecafluoro-nonyle of trifluoro-methanesulfonic acid . This process typically requires reagents such as pyridine to facilitate the reaction, highlighting the compound’s role in creating complex fluorinated structures used in pharmaceuticals and agrochemicals.

Microfluidics Systems

In the field of microfluidics, 1H,1H-Perfluoro-1-nonanol is used to generate droplets within droplet-based microfluidic systems . These systems are essential for high-throughput screening, diagnostics, and chemical analysis, where the compound’s properties help in creating stable and uniform droplets.

Safety and Hazards

1H,1H-Perfluoro-1-nonanol can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

1H,1H-Perfluoro-1-nonanol is a highly stable organic compound . It contains a perfluoro group, which gives it high surface tension and extremely low surface energy . This makes it a good wetting and surfactant agent . .

Pharmacokinetics

1H,1H-Perfluoro-1-nonanol is insoluble in water , which suggests that it may have low bioavailability when administered orally. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have not been extensively studied. More research is needed to understand how these properties impact its bioavailability and overall effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H,1H-Perfluoro-1-nonanol. For instance, its solubility and stability may be affected by pH and temperature . Additionally, its efficacy as a surfactant may be influenced by the presence of other substances in the environment.

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F17O/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h27H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXJTDJJVULBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CH2OH, C9H3F17O
Record name 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336475
Record name 8:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H-Perfluoro-1-nonanol

CAS RN

423-56-3
Record name 8:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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